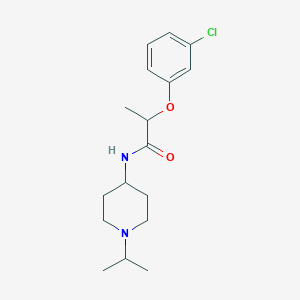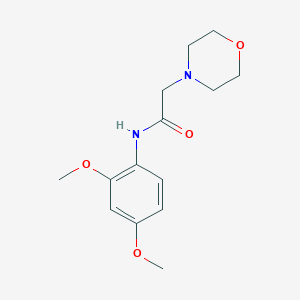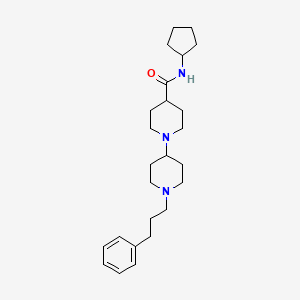![molecular formula C13H13N5O5 B4896247 N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule that selectively targets the mitochondrial tricarboxylic acid (TCA) cycle, leading to disruption of energy metabolism and induction of cancer cell death.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic, lung, ovarian, and liver cancer cells. This compound has also been tested in preclinical models of cancer, where it has demonstrated significant antitumor activity. Moreover, this compound has been evaluated in clinical trials for the treatment of various types of cancer, including pancreatic, breast, and hematological malignancies.
Wirkmechanismus
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide targets the mitochondrial TCA cycle, which is responsible for the production of ATP, the main energy source for cells. By inhibiting key enzymes in the TCA cycle, this compound disrupts energy metabolism and induces cancer cell death. This compound also activates the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases, which are involved in the execution of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. This compound also modulates the expression of genes involved in energy metabolism, cell survival, and apoptosis. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin, in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. This compound also has a favorable pharmacokinetic profile, with a half-life of approximately 3 hours and a low clearance rate. However, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, this compound has a complex mechanism of action, which requires further investigation to fully understand its anticancer properties.
Zukünftige Richtungen
There are several future directions for the development of N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide as an anticancer agent. One direction is to evaluate the efficacy of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate the potential of this compound as a radiosensitizer, which could enhance the efficacy of radiation therapy in cancer treatment. Moreover, further studies are needed to elucidate the molecular mechanisms of this compound and identify biomarkers for patient selection and response prediction.
Synthesemethoden
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide is synthesized by the reaction of 3,5-dinitrobenzoyl chloride with 1-(2-aminoethyl)-1H-imidazole in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields this compound as a yellow solid with a purity of over 95%.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c19-13(15-2-1-4-16-5-3-14-9-16)10-6-11(17(20)21)8-12(7-10)18(22)23/h3,5-9H,1-2,4H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYKEFARPKEPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol](/img/structure/B4896175.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4896199.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896210.png)
![N-(2,4-difluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4896218.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)
